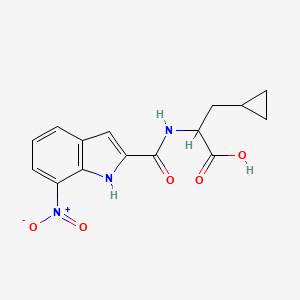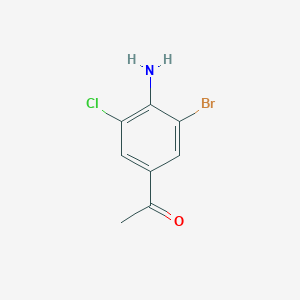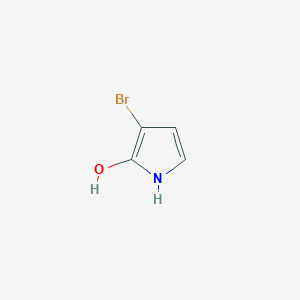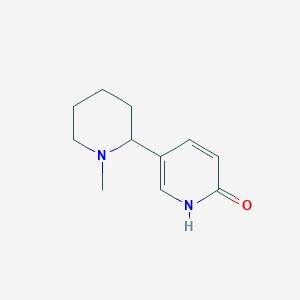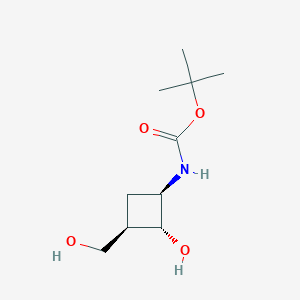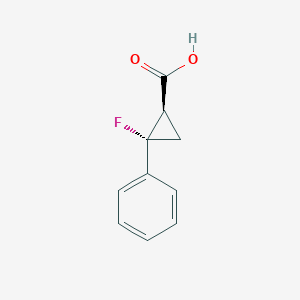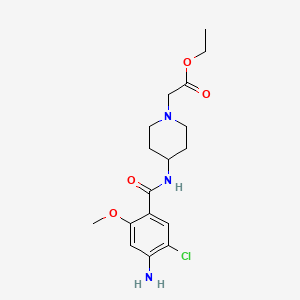
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with an ethyl acetate group and a benzamide moiety, which includes an amino, chloro, and methoxy functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate typically involves multiple steps:
Formation of the Benzamide Moiety: The initial step involves the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding benzoyl chloride using thionyl chloride.
Coupling with Piperidine: The benzoyl chloride is then reacted with piperidine to form the benzamide intermediate.
Introduction of the Ethyl Acetate Group: The final step involves the esterification of the piperidine nitrogen with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-5-chloro-2-methoxybenzamide: Shares the benzamide moiety but lacks the piperidine and ethyl acetate groups.
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)propanoate: Similar structure with a propanoate group instead of acetate.
Uniqueness
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H24ClN3O4 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
ethyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |
InChI |
InChI=1S/C17H24ClN3O4/c1-3-25-16(22)10-21-6-4-11(5-7-21)20-17(23)12-8-13(18)14(19)9-15(12)24-2/h8-9,11H,3-7,10,19H2,1-2H3,(H,20,23) |
Clé InChI |
LSLQRZTYCUKARG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[d]imidazole-2,4(1H,3H)-dithione](/img/structure/B12825225.png)
![2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile](/img/structure/B12825244.png)

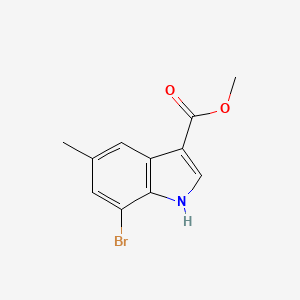
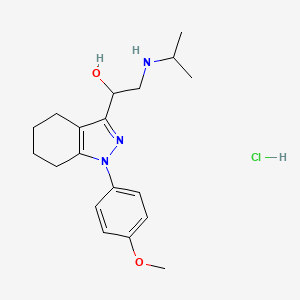
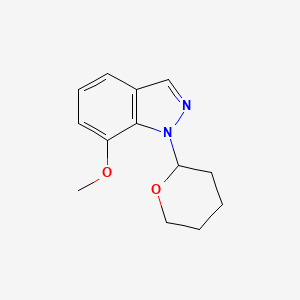
![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
